molecular formula C16H12N4O B12530969 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one CAS No. 834910-18-8

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one

Katalognummer: B12530969
CAS-Nummer: 834910-18-8
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: HEPGDIXBCHNNII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one is a heterocyclic compound that belongs to the class of tetrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions, including the choice of solvents, temperature control, and the sequence of reagent addition . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a diene in inverse electron demand Diels–Alder cycloaddition reactions, leading to the formation of multi-substituted pyridazines . These reactions are crucial for its biological activity and applications in materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrazine derivatives, such as 1,2,4,5-tetrazines and their aryl derivatives . These compounds share structural similarities and exhibit comparable chemical reactivity.

Uniqueness

What sets 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one apart is its unique combination of the tetrazine and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

834910-18-8

Molekularformel

C16H12N4O

Molekulargewicht

276.29 g/mol

IUPAC-Name

3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one

InChI

InChI=1S/C16H12N4O/c1-19-16(21)20-13-10-6-5-9-12(13)14(15(20)17-18-19)11-7-3-2-4-8-11/h2-10H,1H3

InChI-Schlüssel

HEPGDIXBCHNNII-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)N2C3=CC=CC=C3C(=C2N=N1)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.